2(5H)-Thiophenone, 5-methyl-

Description

Contextualization within Thiophenone Chemistry

Thiophenones are a class of organic compounds characterized by a five-membered ring containing a sulfur atom and a carbonyl group. ontosight.aiontosight.ai They are structural analogs of furanones, where the oxygen atom of the furan (B31954) ring is replaced by sulfur. The parent compound, thiophene (B33073), was first identified in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. wikipedia.org This discovery paved the way for the exploration of a vast array of thiophene derivatives, including the thiophenones.

Thiophenone chemistry is a significant area of study within the broader field of heterocyclic chemistry. derpharmachemica.com These compounds serve as valuable intermediates and building blocks in organic synthesis for creating more complex molecules. Researchers have explored their use in the development of materials for organic electronics, such as organic semiconductors, and in the formulation of dyes and conductive polymers.

Structural Characteristics and Nomenclature of the Thiophenone Core

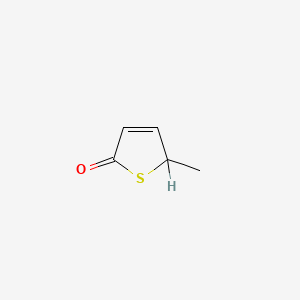

The fundamental structure of a thiophenone consists of a five-membered ring composed of four carbon atoms and one sulfur atom, with a ketone functional group (a carbonyl group, C=O) attached to one of the carbon atoms. ontosight.aiontosight.ai The nomenclature "2(5H)-Thiophenone" provides specific details about the structure. The "2" indicates that the carbonyl group is located at the second position of the ring. The "(5H)" specifies that the fifth position of the ring is a saturated carbon (an sp3-hybridized carbon), meaning it is bonded to a hydrogen atom, which is not explicitly shown in skeletal structures.

The thiophene ring itself is a planar, aromatic system. wikipedia.orgnumberanalytics.com However, the presence of the carbonyl group in thiophenones introduces a degree of unsaturation and influences the electronic properties and reactivity of the molecule. The sulfur atom in the ring contributes to the compound's unique electronic characteristics.

Significance of the 5-Methyl Substitution in Heterocyclic Systems

The addition of a methyl group (-CH3) at the fifth position of the 2(5H)-thiophenone core, creating 2(5H)-Thiophenone, 5-methyl-, has a notable impact on the molecule's properties. This substitution increases the molecular weight and alters both the steric (spatial) and electronic characteristics of the compound.

In the broader context of heterocyclic chemistry, the introduction of alkyl groups like methyl can influence a molecule's reactivity, solubility, and biological interactions. mdpi.com The methyl group is an electron-donating group, which can affect the electron density of the heterocyclic ring and, consequently, its reactivity in chemical reactions. For instance, in electrophilic substitution reactions, the presence of an electron-donating group can increase the rate of reaction. numberanalytics.com The steric bulk of the methyl group can also direct the approach of reagents in a chemical reaction.

The specific placement of the methyl group at the 5-position is crucial as it can modulate the electronic structure of the thiophene ring and influence its reactivity patterns. This has been a point of interest for chemists studying the interplay between the aromatic system and various substituents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2H-thiophen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQVRZPVOVZFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992822 | |

| Record name | 5-Methylthiophen-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-64-2 | |

| Record name | 2(5H)-Thiophenone, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007210642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylthiophen-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electronic Structure and Spectroscopic Characterization

Analysis of Electronic Transitions (Valence and Rydberg States)

The electronic state spectroscopy of 2(5H)-thiophenone has been explored using high-resolution vacuum ultraviolet (VUV) photoabsorption. researchgate.net The analysis of the spectrum allows for the assignment of major electronic transitions to both valence and Rydberg states.

Key findings from the VUV photoabsorption spectrum include the identification of transitions involving C=O, C=C, and C–C stretching vibrations. researchgate.net Theoretical calculations support the assignment of the observed spectral features. The electronic ground state of the molecule possesses C1 symmetry. researchgate.net The electronic transitions are assigned based on excitations from occupied molecular orbitals to the lowest unoccupied molecular orbitals. researchgate.net

Table 1: Selected Electronic Transitions in 2(5H)-Thiophenone

| Energy Range (eV) | Assignment Character | Vibrational Progression |

|---|---|---|

| 3.7 - 5.5 | Valence (π → π*) | C=O, C=C stretching |

| 5.5 - 7.0 | Mixed Valence/Rydberg | C-S, C-C stretching |

Core Level Spectroscopy (XPS and NEXAFS at C 1s, O 1s, and S 2p Edges)

The core level electronic structure of 2(5H)-thiophenone in the gas phase has been investigated using X-ray Photoemission Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. researcher.lifecnr.itunits.it These techniques provide element-specific information about the chemical environment of the carbon, oxygen, and sulfur atoms.

X-ray Photoemission Spectroscopy (XPS):

O 1s: A single peak observed at a binding energy of 537.70 eV is attributed to the oxygen atom of the carbonyl group (C=O). units.it

C 1s: The spectrum shows distinct peaks corresponding to the different carbon atoms within the molecule. A weak, well-resolved shoulder observed around 292.25 eV in the experimental spectrum, not accounted for in theoretical calculations, may be influenced by a pronounced vibrational envelope. units.it

S 2p: The S 2p spectrum is more complex due to spin-orbit splitting (1.2 eV), causing features converging to the L3 and L2 ionization thresholds to partially overlap. units.it

Near Edge X-ray Absorption Fine Structure (NEXAFS): The NEXAFS spectra at the C 1s, O 1s, and S 2p edges reveal transitions from core orbitals to unoccupied molecular orbitals. researcher.lifecnr.it The assignments of these spectral features are supported by density functional theory (DFT) calculations, allowing for an unambiguous characterization of single-particle excitations to virtual molecular orbitals. researcher.lifecnr.it

Vibrational Spectroscopy and Mode Assignments (e.g., FTIR Analysis of C=O, C=C, and S-C Stretching Frequencies)

The vibrational properties of 2(5H)-thiophenone have been studied using experimental Fourier-transform infrared (FTIR) spectroscopy of monomers isolated in inert argon matrices at 10 K. core.ac.uk The interpretation of the experimental data is aided by vibrational calculations at the MP2 and DFT(B3LYP) levels of theory. core.ac.uk

The vibrational frequencies of key functional groups, such as the C=O and C=C moieties, are correlated with atomic charges and the nature of the heteroatom in the ring. core.ac.uk The region of the carbonyl stretching vibration is a prominent feature in the FTIR spectrum. core.ac.uk

Table 2: Key Vibrational Frequencies for 2(5H)-Thiophenone

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Calculated DFT(B3LYP) (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1720 | Scaled to match experiment |

| C=C Stretch | ~1600 | Scaled to match experiment |

Note: Calculated frequencies are typically scaled to better match experimental values. The experimental values are approximate and derived from graphical representations in the source material. core.ac.uk

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between different orbitals. wikipedia.org For 2(5H)-thiophenone, NBO analysis reveals important details about its electronic structure and dominant intramolecular interactions, providing deeper insight into its vibrational spectra. core.ac.uk

Computational and Theoretical Chemistry Studies

Quantum Chemical Approaches for Geometry Optimization and Equilibrium Structure Determination

The foundation of any theoretical study lies in the accurate determination of a molecule's three-dimensional structure. For 2(5H)-Thiophenone and its analogs, Density Functional Theory (DFT) has been a primary tool for geometry optimization. Specifically, the B3LYP functional combined with the aug-cc-pVTZ basis set has been successfully employed to determine the ground-state geometry of the gas-phase 2(5H)-Thiophenone molecule. units.it These calculations have confirmed that the most stable tautomer is the 'keto' form. units.it Similar levels of theory, such as MP2 with the 6-311++G(d,p) basis set, have also been utilized for geometry optimizations, providing results that are in good agreement with experimental findings. core.ac.uk

For thiophene (B33073) derivatives, B3LYP/cc-PVTZ computations have been used to calculate optimized bond lengths and angles. The insights from these studies on related thiophene structures are crucial for building accurate models of 2(5H)-Thiophenone, 5-methyl-. The optimized geometries serve as the starting point for more complex calculations, including vibrational frequency analysis and the exploration of potential energy surfaces for chemical reactions.

| Method | Basis Set | Compound Studied |

|---|---|---|

| DFT (B3LYP) | aug-cc-pVTZ | 2(5H)-Thiophenone |

| MP2 | 6-311++G(d,p) | 2(5H)-Thiophenone |

| DFT (B3LYP) | cc-PVTZ | Thiophene |

Application of Advanced Theoretical Methods (e.g., EOM-CCSD, MP2, DFT, B3LYP, CASSCF, OVGF Calculations)

A variety of advanced theoretical methods have been applied to investigate the electronic structure and properties of 2(5H)-Thiophenone. The electronic state spectroscopy of this molecule has been studied using high-resolution vacuum ultraviolet photoabsorption, with the results being interpreted with the aid of Equation of Motion Coupled Cluster Singles and Doubles (EOM-CCSD) calculations. These high-level computations have enabled the assignment of major electronic transitions to valence and Rydberg states.

The electronic structure of 2(5H)-Thiophenone has also been probed using ultraviolet photoelectron spectroscopy (UPS) and soft X-ray spectroscopy, with theoretical support from Outer-Valence Green's Function (OVGF) calculations for the valence photoemission bands and DFT for core-level spectra. units.ituhasselt.be These studies have provided a detailed picture of the molecular orbitals and have allowed for an unambiguous assignment of spectral features. units.it While OVGF calculations have been satisfactory, they also highlight the importance of electron correlation effects. units.ituhasselt.be

Vibrational spectra of 2(5H)-Thiophenone have been interpreted with the help of calculations at the MP2 and DFT (B3LYP) levels of theory with the 6-311++G(d,p) basis set. core.ac.uk These methods have proven effective in correlating vibrational frequencies with the underlying electronic structure. core.ac.uk

Simulation of Nonadiabatic Dynamics (e.g., Quantum Trajectory Mean-Field Approach for Photoinduced Processes)

The behavior of molecules upon absorption of light is often governed by nonadiabatic processes, where the system evolves on multiple electronic states. The photoinduced ring-opening of 2(5H)-Thiophenone has been a subject of intense study using nonadiabatic dynamics simulations. The quantum trajectory mean-field (QTMF) approach has been a key method in these investigations. rsc.org

Upon irradiation, 2(5H)-Thiophenone is initially excited to the 1ππ* state. rsc.org Nonadiabatic dynamics simulations have shown that this is followed by a rapid rupture of a C–S bond within 100 femtoseconds. rsc.org These simulations have revealed complex relaxation pathways involving both internal conversion between singlet states and intersystem crossing to triplet states. rsc.org The use of the QTMF approach has been crucial in understanding these ultrafast processes and identifying the various photoproducts. rsc.org These simulations have provided mechanistic insights into the photoinduced reactions of thio-substituted heterocyclic molecules. rsc.org

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling has been indispensable in mapping out the reaction mechanisms of 2(5H)-Thiophenone, particularly its photoinduced ring-opening. Geometry optimizations of critical structures along the reaction pathway have been performed to understand the transformation from the excited state back to the ground state. rsc.org

These studies have shown that after the initial C–S bond cleavage, the molecule navigates through regions where different electronic states are close in energy, facilitating nonadiabatic transitions. rsc.org The simulations have identified various rearrangement reactions that can occur, leading to different ring-opened products. rsc.org The computational results have highlighted new mechanistic pathways that involve triplet states, which were not considered in earlier studies that neglected intersystem crossing. rsc.org This demonstrates the power of computational modeling in uncovering complex reaction dynamics that are not easily accessible through experimental means alone.

Comparative Theoretical Analysis with Structural Analogs (e.g., Furanones, Thiophenes, and their Derivatives)

To gain a deeper understanding of the properties of 2(5H)-Thiophenone, comparative theoretical studies with its structural analogs are highly valuable. The vibrational spectra of 2(5H)-Thiophenone and 2(5H)-furanone have been compared using MP2 and DFT calculations. core.ac.uk These studies have correlated the differences in vibrational frequencies of moieties like C=O, C=C, and C-H to the nature of the heteroatom (sulfur vs. oxygen) and the ring size. core.ac.uk

Natural bond orbital (NBO) analysis has been employed to probe the electronic structure and intramolecular interactions in both 2(5H)-Thiophenone and 2(5H)-furanone, providing further insight into their vibrational spectra. core.ac.uk Additionally, the photochemistry of 2(5H)-Thiophenone has been compared to that of other carbonyl-bearing heterocycles, such as 2(5H)-furanone and N-methyl-2-pyridone. acs.org These comparative studies have revealed parallels in their photoinduced ring-opening mechanisms, particularly the role of ¹πσ*-states in mediating bond fission. acs.org Such comparative analyses are essential for building a comprehensive understanding of structure-property relationships within this class of heterocyclic compounds.

| Compound | DFT (B3LYP) | MP2 | Experimental |

|---|---|---|---|

| 2(5H)-Thiophenone | 1732.1 | 1727.8 | 1714.0 |

| 2(5H)-Furanone | 1793.7 | 1814.5 | 1793.5 |

Derivatives and Analogs of 2 5h Thiophenone, 5 Methyl

Comprehensive Overview of Methyl-Substituted Thiophenones

The introduction of a methyl group to the 2(5H)-thiophenone scaffold can significantly influence its chemical and physical properties. The position of this substituent—whether at the C3, C4, or C5 position—dictates the molecule's reactivity and potential applications. The parent compound for this discussion is 5-methyl-2(5H)-thiophenone.

Methyl-substituted thiophenones are generally synthesized through various methods, including the cyclization of appropriate precursors. For instance, alkyl-substituted thiophenes can be prepared from dicarbonyl compounds reacting with a sulfurizing agent like phosphorus pentasulfide, followed by selective modifications. Friedel-Crafts acylation followed by reduction is another common route to introduce alkyl groups onto a pre-existing thiophene (B33073) ring.

The properties of methyl-substituted thiophenones vary with the position of the methyl group. For example, 5-methyl-2(5H)-thiophenone has a molecular weight of 114.166 g/mol . nist.gov In contrast, dihydro-2-methyl-3(2H)-thiophenone, a saturated analog, has a molecular weight of 116.181 g/mol . nist.govchemeo.com The position of the methyl group affects the electronic distribution within the ring and can influence the reactivity of the carbonyl group and the double bond.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 5-methyl-2(5H)-thiophenone | C5H6OS | 114.166 nist.gov | Methyl group at the sp3-hybridized carbon adjacent to the sulfur atom. |

| 3-hydroxy-4-methyl-2(5H)-thiophenone | C5H6O2S | 130.16 | Features both methyl and hydroxyl substituents, influencing its tautomeric forms and reactivity. |

| dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | 116.181 nist.govchemeo.com | A saturated ring system (thiolanone), with a methyl group at the C2 position. |

Exploration of Other Substituted 2(5H)-Thiophenone Derivatives and their Unique Features

Beyond simple methylation, the 2(5H)-thiophenone ring can be functionalized with a wide range of substituents that impart unique characteristics and reactivity patterns. These derivatives are often key intermediates in the synthesis of more complex molecules.

Halo-substituted thiophenones are particularly valuable in organic synthesis. The introduction of a halogen atom (e.g., Br, Cl, I) provides a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. researchgate.netjcu.edu.au This allows for the straightforward formation of carbon-carbon bonds and the construction of complex molecular architectures. For example, bromination of 2-substituted thiophenes typically occurs at the 5-position. researchgate.net

Acetyl-substituted thiophenones , such as 2-acetylthiophenes, serve as versatile intermediates. mdpi.comresearchgate.net The ketone functional group can undergo a variety of transformations, including reduction, oxidation, and condensation reactions, allowing for the elaboration of the side chain. mdpi.com These compounds are often prepared via Vilsmeier-Haack chloroformylation of ketones to form 3-chloroacroleins, which then act as precursors for the synthesis of 5-aryl-2-acetylthiophenes. mdpi.comresearchgate.net

Amino-substituted thiophenones , particularly 2-aminothiophenes, are another important class of derivatives. These compounds can be synthesized from mercapto- or halo-substituted thiophenes via nucleophilic displacement. beilstein-journals.org The amino group significantly alters the electronic properties of the thiophene ring, enhancing its electron density and influencing its reactivity in electrophilic substitution reactions.

| Substituent Type | Example Derivative Class | Unique Features and Reactivity |

|---|---|---|

| Halogen (Br, Cl, I) | Halo-substituted alkylthiophenes | Serve as versatile precursors for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the formation of complex molecular structures. researchgate.netjcu.edu.au |

| Acetyl (COCH3) | 2-Acetylthiophenes | The ketone group acts as a synthetic handle for further functionalization, including reduction, oxidation, and condensation reactions. mdpi.comresearchgate.net |

| Amino (NH2) | 2-Aminothiophenes | The electron-donating amino group increases the electron density of the thiophene ring, making it more reactive towards electrophiles. beilstein-journals.org |

Oxygen Analogs: 2(5H)-Furanones (Structural and Reactivity Parallels)

The oxygen analogs of thiophenones, known as 2(5H)-furanones or butenolides, share a similar five-membered ring structure with a carbonyl group and an endocyclic double bond. Despite the substitution of sulfur with oxygen, there are significant parallels in their structure and reactivity, making a comparative study insightful.

Structurally, both 2(5H)-thiophenone and 2(5H)-furanone possess a planar ring system. core.ac.uk Spectroscopic studies, such as FTIR, have been used to compare their vibrational frequencies. For instance, the carbonyl stretching vibration in 2(5H)-thiophenone appears at a lower frequency compared to that in 2(5H)-furanone. core.ac.uk This difference is attributed to the electronic effects of the heteroatom.

In terms of reactivity, both classes of compounds can undergo reactions at the carbonyl group, the double bond, and the C5 position. The presence of labile halogen atoms in derivatives like 3,4-dihalo-5-hydroxy-2(5H)-furanones makes them highly reactive and versatile synthetic intermediates, similar to their halo-thiophenone counterparts. researchgate.netresearchgate.net Synthesis of substituted furanones can be achieved through various routes, such as the cyclization of alkyl β-formylcrotonates to produce 5-hydroxy-4-methyl-2(5H)-furanone. google.com

Comparative Analysis of Reactivity and Electronic Properties with Related Sulfur and Oxygen Heterocycles

A broader comparison of the reactivity and electronic properties of thiophenes and furans provides a fundamental context for understanding their 2(5H)-one derivatives. The aromaticity of the parent heterocycles plays a crucial role in their reactivity. Thiophene is considered more aromatic than furan (B31954). pharmaguideline.comslideshare.netuomus.edu.iq This is often attributed to the lower electronegativity of sulfur compared to oxygen, which allows for more effective delocalization of the lone pair of electrons into the π-system of the ring. pharmaguideline.comslideshare.net

This difference in aromaticity translates directly to their reactivity. Furan, being less aromatic, is more reactive towards electrophiles and can participate in Diels-Alder reactions, whereas thiophene is less reactive and generally does not undergo such cycloadditions. uomus.edu.iqyoutube.com The order of reactivity towards electrophilic substitution is generally considered to be pyrrole (B145914) > furan > thiophene. quora.com

When a carbonyl group is introduced to form 2(5H)-thiophenone and 2(5H)-furanone, the aromaticity of the ring is disrupted. However, the influence of the heteroatom on the electronic properties persists. Photoelectron spectroscopy studies of 2(5H)-thiophenone provide detailed information about its electronic structure and core-level binding energies. uhasselt.beunits.it For example, the O 1s binding energy in gaseous furan is about 2 eV higher than that in 2(5H)-thiophenone, reflecting the different chemical environments of the oxygen atoms. uhasselt.beunits.it These fundamental electronic differences underpin the distinct reactivity profiles of these two important classes of heterocycles.

| Property | Thiophene | Furan | 2(5H)-Thiophenone | 2(5H)-Furanone |

|---|---|---|---|---|

| Heteroatom | Sulfur | Oxygen | Sulfur | Oxygen |

| Aromaticity | Higher pharmaguideline.comslideshare.netuomus.edu.iq | Lower pharmaguideline.comslideshare.netuomus.edu.iq | Non-aromatic | Non-aromatic |

| Reactivity towards Electrophiles | Less reactive than furan youtube.com | More reactive than thiophene youtube.com | Undergoes various reactions at C=C and C=O | Undergoes various reactions at C=C and C=O |

| Participation in Diels-Alder | Generally no youtube.com | Yes uomus.edu.iqyoutube.com | N/A | N/A |

Q & A

Q. What experimental methodologies are recommended for characterizing the electronic structure of 5-methyl-2(5H)-thiophenone?

High-resolution vacuum ultraviolet (VUV) synchrotron radiation photoabsorption spectroscopy coupled with equation-of-motion coupled cluster singles and doubles (EOM-CCSD) calculations is the gold standard. This approach resolves valence and Rydberg transitions in the 3.76–10.69 eV range and assigns spectral features via vibrational modes (e.g., C=O stretching at 0.213 eV) . Ensure sample purity (>98%) and degas via freeze–pump–thaw cycles to minimize contaminants .

Q. How is the molecular geometry of 5-methyl-2(5H)-thiophenone determined?

Computational methods like EOM-CCSD with the aug-cc-pV(T+d)Z basis set are used to calculate ground-state geometries. Key features include CS symmetry, with the HOMO (5a′′) corresponding to sulfur’s lone pair and HOMO-2 (21a′) involving oxygen’s in-plane lone pair . Experimental validation uses infrared vibrational data (e.g., C3=C4 stretching at 0.200 eV) .

Q. What are the primary synthetic routes for 5-methyl-2(5H)-thiophenone?

While synthesis details are limited in the literature, structural analogs suggest thiophene ring functionalization via ketone introduction and methylation. Confirm purity via mass spectrometry (m/z 114.0139 for [M]+) and cross-reference with CAS 7210-64-2 .

Advanced Research Questions

Q. How do discrepancies arise between calculated and experimental ionization energies, and how can they be resolved?

Discrepancies stem from approximations in Koopmans’ theorem versus correlated methods like EOMIP-CCSD. For example, the 5a′′ orbital’s experimental ionization energy (9.63 eV) aligns better with EOMIP-CCSD (9.69 eV) than Koopmans (10.21 eV). Use multi-reference methods for Rydberg-valence mixing regions .

Q. What mechanisms drive the photolysis of 5-methyl-2(5H)-thiophenone in the atmosphere?

Solar UV absorption (116–330 nm) induces dissociation with a quantum yield of ~1. Photolysis lifetimes are <1 sunlit day above ground level, but competing reactions with ·OH, Cl, or NO3 radicals may prolong atmospheric persistence. Model using high-resolution cross-sections and solar actinic flux .

Q. How can nonadiabatic dynamics simulations clarify the photochemical ring-opening of 5-methyl-2(5H)-thiophenone?

Combined quantum trajectory mean-field/molecular mechanical (QTMF/MM) simulations reveal ultrafast S2→S1→S0 decay (sub-ps timescales) post-266 nm excitation. Key photoproducts include 2-thioxoethylketene, identified via sulfur K-edge XANES .

Q. What challenges exist in reconciling vibrational fine structure with theoretical assignments?

Overlapping modes (e.g., S1–C2 stretching vs. C2=O6 bending at 0.078 eV) require isotopic substitution or temperature-dependent studies. Compare with Breda et al.’s IR fundamentals and EOM-CCSD vibrational progressions .

Methodological Tables

Table 1: Key Electronic Transitions in 5-Methyl-2(5H)-Thiophenone

Table 2: Photolysis Lifetimes at Different Altitudes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.